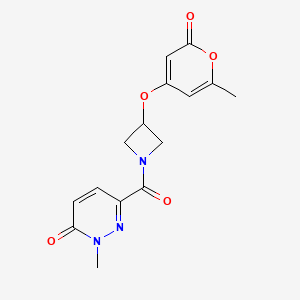

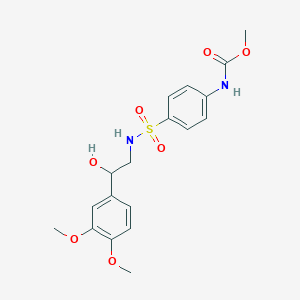

![molecular formula C24H29N3O2 B2715924 6-丁基-2,3-二异丙氧基-6H-吲哚并[2,3-b]喹喔啉 CAS No. 374611-43-5](/img/structure/B2715924.png)

6-丁基-2,3-二异丙氧基-6H-吲哚并[2,3-b]喹喔啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . These compounds exhibit a wide range of interesting biological properties . They are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent . They are reported to show DNA duplex stabilization, anti-malarial, and anticancer activities .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a simple multi-step protocol starting from isatin . A series of new 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones was synthesized by the reaction of various 6H-indolo[2,3-b]quinoxalines with 4-substituted 2-bromophenylethan-1-ones in a DMSO–K2CO3 system .Molecular Structure Analysis

The structure of the 6H-indolo[2,3-b]quinoxaline derivatives was confirmed by IR, NMR, Mass and elemental analysis .Chemical Reactions Analysis

These N-propargyl-6H-indolo[2,3-b]quinoxaline derivatives were subjected to cycloaddition with a series of substituted aromatic azides in the presence of CuI as a catalyst .Physical and Chemical Properties Analysis

Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220 and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex .科学研究应用

合成和化学性质

合成技术

基于6H-吲哚并[2,3-b]喹喔啉的三芳胺的合成涉及钯催化的C-N和C-C偶联反应。由于偶极6H-吲哚并[2,3-b]喹喔啉片段,这些化合物表现出绿色或黄色发射、增强的热稳定性和更高的玻璃化转变温度。合成技术还包括在特定条件下进行反应以生成高产率的衍生物,展示了6H-吲哚并[2,3-b]喹喔啉作为核心结构的通用性,用于开发具有理想光学和热学性质的新化合物(Thomas & Tyagi, 2010)。

电致发光和有机发光二极管(OLED)

吲哚喹喔啉衍生物已被合成并表征,以了解其在电致发光中的潜力以及作为OLED中的电子传输和发射层。已显示将多芳烃与6H-吲哚并[2,3-b]喹喔啉生色团结合可以减少非辐射失活过程,从而改善发射特性和器件性能(Tyagi, Venkateswararao, & Thomas, 2011)。

生物相互作用和应用

- DNA插入和药理活性:6H-吲哚并[2,3-b]喹喔啉的平面结构使其能够与DNA插入,从而促进其药理活性。DNA-6H-吲哚并[2,3-b]喹喔啉复合物的热稳定性对其抗癌、抗病毒和其他活性至关重要。这种热稳定性受核上的取代基和侧链以及它们朝向DNA小沟的取向的影响,为设计具有不同生物活性的分子提供了基础(Moorthy, Manivannan, Karthikeyan, & Trivedi, 2013)。

光伏应用

- 染料敏化太阳能电池(DSSC):当6H-吲哚并[2,3-b]喹喔啉基有机染料用作DSSC中的光敏剂时,显示出显着的光伏性能。通过向6H-吲哚并[2,3-b]喹喔啉和氰基丙烯酸锚定基团引入不同的富电子π共轭桥,研究人员开发了实现显着功率转换效率的染料。这突出了6H-吲哚并[2,3-b]喹喔啉衍生物在可再生能源技术中的潜力(Qian, Gao, Zhu, Lu, & Zheng, 2015)。

作用机制

Target of Action

The primary target of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is DNA . This compound, similar to other indolo[2,3-b]quinoxaline derivatives, predominantly intercalates into the DNA helix .

Mode of Action

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar molecule between the base pairs of the DNA helix, disrupting vital processes for DNA replication .

Biochemical Pathways

The intercalation of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline into the DNA helix affects the normal functioning of the DNA replication pathway . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline’s action include the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, contributing to its cytotoxic effect .

Action Environment

The action, efficacy, and stability of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, its stability and solubility in different solvents can affect its bioavailability and efficacy . .

未来方向

Given their wide range of biological activities, there is a need to prepare more and more new compounds based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential of these compounds in treating various diseases, including cancer and viral infections .

生化分析

Biochemical Properties

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high solubility, making it a promising candidate for use in nonaqueous redox flow batteries . It has also been reported to show good binding affinity to DNA, which could potentially influence its interactions with various enzymes and proteins .

Molecular Mechanism

It is known that similar compounds predominantly exert their pharmacological action through DNA intercalation . This process disrupts vital processes for DNA replication, which could potentially explain the cytotoxic effects observed in some studies .

Temporal Effects in Laboratory Settings

In laboratory settings, 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline has demonstrated remarkable stability, with a high capacity retention over extended periods of H-cell cycling . This suggests that the compound could have long-term effects on cellular function in both in vitro and in vivo studies.

属性

IUPAC Name |

6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBZGXGFBQENQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylurea](/img/structure/B2715843.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2715844.png)

![7-(4-bromophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715846.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2715847.png)

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2715848.png)

![2-[[5-Bromo-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2715852.png)

![5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715858.png)

![N-(1-cyanopropyl)-7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2715859.png)

![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)